Calcium diglutamate, also known as calcium di-L-glutamate or calcium biglutamate, is a compound with the chemical formula . It is classified as a calcium acid salt of glutamic acid and serves primarily as a flavor enhancer (E number E623). This compound is recognized for its umami flavor-enhancing properties, similar to monosodium glutamate but with lower sodium content. The compound is also notable for its role as a soluble source of calcium ions, making it useful in various applications, including food science and nutrition .
Calcium diglutamate can be derived from natural sources such as animal proteins and certain plant materials rich in glutamic acid. It is classified under food additives and is often used in culinary applications to enhance flavor without increasing sodium levels. Its classification as a food additive allows it to be utilized in various food products, particularly in savory dishes where umami flavor is desired .
Calcium diglutamate can be synthesized through several methods, with the most common involving the reaction of calcium carbonate with glutamic acid. The general reaction can be represented as follows:
This method involves dissolving calcium carbonate in an aqueous solution of glutamic acid, resulting in the formation of calcium diglutamate along with water and carbon dioxide as by-products .
The synthesis typically requires controlled conditions, including temperature and pH adjustments, to ensure optimal yield and purity. The reaction proceeds best at elevated temperatures (around 70-75°C) and requires careful monitoring to prevent side reactions that could degrade the product .
Calcium diglutamate has a zwitterionic structure due to the presence of both positively charged amino groups and negatively charged carboxylate groups within the glutamate moiety. This unique structure contributes to its solubility and functional properties in biological systems.
Calcium diglutamate participates in various chemical reactions, particularly metathesis reactions where it can exchange calcium ions with other metal ions. For example:
This reaction highlights its potential use in synthesizing other metal-glutamate complexes, which can have applications in nutrition and agriculture .
Calcium diglutamate acts primarily by releasing calcium ions when dissolved in solution. These ions play critical roles in various physiological processes, including neurotransmission and muscle contraction. The presence of glutamate enhances its flavor properties by activating specific taste receptors responsible for umami perception.
Research indicates that glutamate can evoke calcium responses in neuronal tissues, further emphasizing its role beyond mere flavor enhancement to include physiological effects on cellular signaling pathways .
Calcium diglutamate has several scientific uses:
Calcium diglutamate (CDG) forms through an acid-base reaction between calcium carbonate and glutamic acid. The stoichiometric process yields CDG, water, and carbon dioxide:$$\ce{CaCO3 + 2 HOOC(CH2)2CH(NH2)COOH -> Ca[OOC(CH2)2CH(NH3)COO]2 + H2O + CO2 ^}$$This reaction requires precise molar ratios (1:2 for CaCO₃:glutamic acid) and proceeds optimally in aqueous solutions at controlled temperatures. The resulting syrup crystallizes under reduced pressure to form monohydrate crystals [1]. Alternative calcium sources (e.g., calcium chloride) are avoided due to anion interference, which compromises product purity. The process exemplifies coordination-driven precipitation, where calcium ions bridge glutamate anions via carboxylate groups [6].
Table 1: Key Synthesis Parameters
Reactant Ratio (Ca²⁺:Glutamate) | Temperature Range | Product Form | Yield |
---|---|---|---|
1:2 | 25-60°C | Monohydrate | >90% |
Deviations >5% | >70°C | Amorphous | <70% |
Glutamate anions exhibit zwitterionic behavior during crystallization, with proton transfer between functional groups. The amino group protonates (pKₐ = 9.47), while α- and γ-carboxyl groups deprotonate (pKₐ = 2.10 and 4.07, respectively) [1]. This creates a net zero-charge molecule with internal ionic stabilization.
Crystallization proceeds via three stages:
Interfacial water governs morphology: Rapid dehydration produces porous calcite-like crystals, while controlled water removal enables dense vaterite structures [7].
CDG exists in anhydrous (Ca(C₅H₈NO₄)₂) and hydrated forms (e.g., tetrahydrate Ca(C₅H₈NO₄)₂·4H₂O). Their properties diverge significantly:
Table 2: Hydrated vs. Anhydrous CDG Properties
Property | Anhydrous CDG | Tetrahydrate CDG | Characterization Method |
---|---|---|---|
Crystal System | Monoclinic | Orthorhombic | SCXRD [1] |
Water Content | 0% | 21.7% (w/w) | TGA [8] |
Ca²⁺ Coordination | 6-fold (carboxylate only) | 8-fold (carboxylate + H₂O) | FT-IR/DFT [6] |
Thermal Stability | Up to 220°C | Dehydrates at 95°C | DSC [8] |
Hydration shifts IR spectra:
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